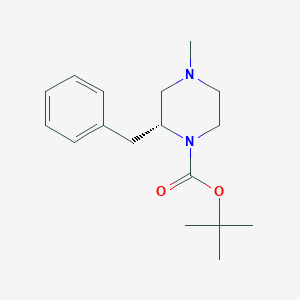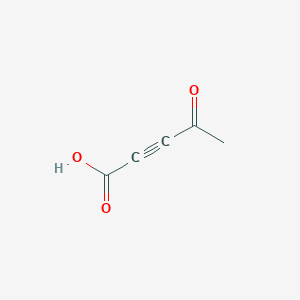
4-Oxopent-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxopent-2-ynoic acid is an organic compound with the molecular formula C5H4O3. It is a derivative of pentenoic acid and is characterized by the presence of both a ketone and an alkyne functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxopent-2-ynoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-pentyn-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-pentyn-2-ol using supported metal catalysts. This method offers higher yields and is more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxopent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alkyne derivatives.
Aplicaciones Científicas De Investigación
4-Oxopent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-oxopent-2-ynoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparación Con Compuestos Similares
4-Oxopent-2-enoic acid: Similar structure but with an alkene group instead of an alkyne.
Levulinic acid: Contains a ketone and a carboxylic acid group but lacks the alkyne functionality.
Acetylacrylic acid: Similar in structure but with an acetyl group.
Uniqueness: 4-Oxopent-2-ynoic acid is unique due to the presence of both a ketone and an alkyne group, which imparts distinct reactivity and makes it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C5H4O3 |
|---|---|
Peso molecular |
112.08 g/mol |
Nombre IUPAC |
4-oxopent-2-ynoic acid |
InChI |
InChI=1S/C5H4O3/c1-4(6)2-3-5(7)8/h1H3,(H,7,8) |
Clave InChI |
OYVCPHJJFPNOTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


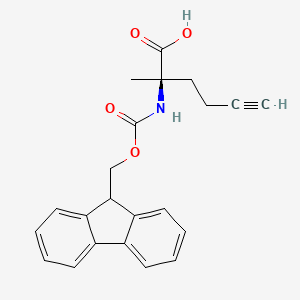
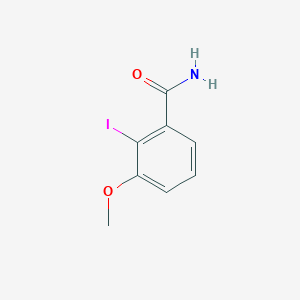
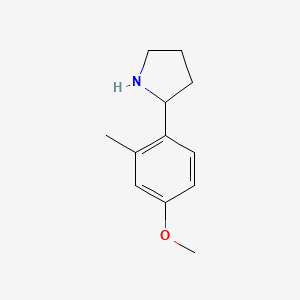
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
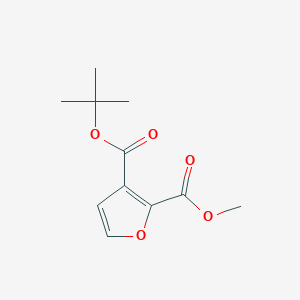

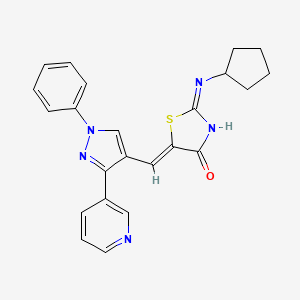
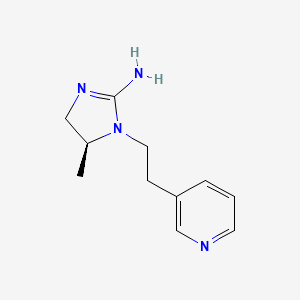
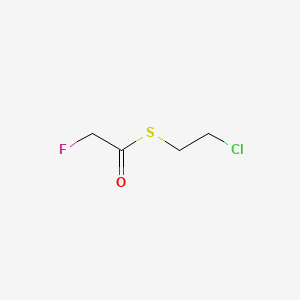
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
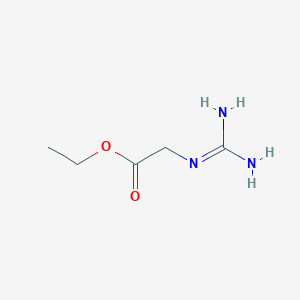
![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
